molecular formula C9H6Cl2N2O B6256517 2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one CAS No. 214603-94-8

2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one

Cat. No.: B6256517
CAS No.: 214603-94-8
M. Wt: 229.1
InChI Key:
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Description

2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one is a heterocyclic compound that features a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one typically involves the chlorination of a pyrrolopyridine precursor. One common method includes the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.

    5-chloro-1H-pyrrolo[2,3-b]pyridine: Another analog with a different substitution pattern.

Uniqueness

2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

214603-94-8

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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